molecular formula C7H7N3S B1589538 Azidomethyl phenyl sulfide CAS No. 77422-70-9

Azidomethyl phenyl sulfide

Cat. No. B1589538
CAS RN: 77422-70-9
M. Wt: 165.22 g/mol
InChI Key: KIQGRMGPIMCXSC-UHFFFAOYSA-N
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Description

Azidomethyl phenyl sulfide (CAS# 77422-70-9) is a research chemical . It is also known as Phenylthiomethyl azide .


Molecular Structure Analysis

The molecular formula of Azidomethyl phenyl sulfide is C7H7N3S . It has a molecular weight of 165.22 . The InChI Key is KIQGRMGPIMCXSC-UHFFFAOYSA-N .


Physical And Chemical Properties Analysis

Azidomethyl phenyl sulfide is a colorless to gold liquid . It has a boiling point of 104-105 ℃ at 5 mmHg . The density is 1.168 g/cm^3 .

Scientific Research Applications

Synthesis and Chemical Properties

  • Azidomethyl phenyl sulfide is a valuable synthon for ethyl azide and has been utilized in [3 + 2]-cycloaddition reactions under continuous-flow conditions, demonstrating its stability and suitability for scalable chemical processes (Tinder et al., 2009).

Applications in Organic Synthesis

  • This compound serves as a reagent for amination of organomagnesium compounds and is useful in the synthesis of 1,2,3-triazol-5-ones from α,α-disubstituted ester enolates. It's also a synthetic equivalent for methyl azide in producing methylaziridines and facilitates Beckmann-type rearrangements to yield lactams and imino thioethers (Pearson et al., 2011).

Development of Photocatalysts

  • Azidomethyl phenyl sulfide is involved in novel methods for producing azidomethyl sulfides, such as the Pummerer rearrangement, which has significance in creating safer and non-toxic photocatalysts (Ishihara et al., 2017).

Role in Polymer Chemistry

  • It plays a role in copolymerization processes, contributing to the creation of azo-containing unsaturated polymers with potential for self-crosslinking, illustrating its versatility in polymer chemistry (Nuyken et al., 1979).

Use in Fluorescent Probes

  • Azidomethyl phenyl sulfide is integral in the development of fluorescent probes for detecting biological molecules like hydrogen sulfide, demonstrating its application in biochemistry and cellular imaging (Hammers et al., 2015).

Grignard Reaction Studies

  • This compound is used in understanding the stereochemistry of electrophilic amination in Grignard reactions, showcasing its importance in mechanistic organic chemistry (Hoffmann et al., 2001).

properties

IUPAC Name

azidomethylsulfanylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7N3S/c8-10-9-6-11-7-4-2-1-3-5-7/h1-5H,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KIQGRMGPIMCXSC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)SCN=[N+]=[N-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7N3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40472767
Record name Azidomethyl phenyl sulfide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40472767
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

165.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Azidomethyl phenyl sulfide

CAS RN

77422-70-9
Record name Azidomethyl phenyl sulfide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40472767
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
95
Citations
BM Trost, WH Pearson - Journal of the American Chemical …, 1981 - ACS Publications
Azidomethyl phenyl sulfide. A synthon for NH2 … Azidomethyl Phenyl Sulfide. A Synthon for NH2+ … Azidomethyl phenyl sulfide [IR 2090 cm"1; ‘H NMR 7.2-7.6 (m, 5 H) and 4.42 (s, 2 H); …
Number of citations: 100 pubs.acs.org
PE Nicholas - 1978 - search.proquest.com
University Microfilms International Page 1 INFORMATION TO USERS This was produced from a copy of a document sent to us for microfilming. While the most advanced technological …
Number of citations: 2 search.proquest.com
H Karaca, NÇ Delibaş, S Sağlam, H Pişkin… - Journal of Molecular …, 2021 - Elsevier
… Second, azidomethyl phenyl sulfide, 4, was added to this structure in order to obtain a triazole unit catalyzed by sodium ascorbate and CuSO 4 .5H 2 O in DMSO. Common …
Number of citations: 16 www.sciencedirect.com
A Katayama, Y Jin, Y Nishiyama, T Hosoya… - Organic …, 2022 - ACS Publications
Upon treatment of α-azido sulfones with a thiol in the presence of 1,1,3,3-tetramethylguanidine, substitution of the sulfonyl group with a thiolate occurred, resulting in the formation of α-…
Number of citations: 3 pubs.acs.org
WH Pearson, PS Ramamoorthy… - … of Reagents for …, 2001 - Wiley Online Library
… Striking neat azidomethyl phenyl sulfide with a hammer fails to cause detonation. Storage under nitrogen in an amber bottle in a refrigerator is recommended. It is incompatible with …
Number of citations: 2 onlinelibrary.wiley.com
WH Pearson - 1982 - search.proquest.com
… Synthesis of Azidomethyl Phenyl Sulfide … Having chosen azidomethyl phenyl sulfide 44 AS El possible synthon for N," in the amination of carbanions , we set out to explore its …
Number of citations: 2 search.proquest.com
P Spagnolo, P Zanirato… - The Journal of Organic …, 1982 - ACS Publications
… Recently, Trost2 3 introduced azidomethyl phenyl sulfide as a synthon for NH2+. The … magnesium bromide gave triazenes with azidomethyl phenyl sulfide which upon hydrolysis with …
Number of citations: 62 pubs.acs.org
Y Yılmaz, MK Şener, I Erden, U Avcıata - Polyhedron, 2009 - Elsevier
… The 1,3-dipolar cycloaddition of compound 4 with azidomethyl phenyl sulfide was carried out in THF/H 2 O at room temperature using CuSO 4 ·5H 2 O as a catalyst and sodium …
Number of citations: 34 www.sciencedirect.com
TL Ho, M Fieser, L Fieser - Fieser and Fieser's Reagents for …, 2006 - Wiley Online Library
Azidomethyl Phenyl Sulfide - Ho - Major Reference Works - Wiley Online Library …
Number of citations: 0 onlinelibrary.wiley.com
RW Hoffmann, B Hölzer, O Knopff - Organic Letters, 2001 - ACS Publications
… Amination with azidomethyl phenyl sulfide 1 and with O-sulfonyloxime 2 were found to … This condition is met by azidomethyl phenyl sulfide (1), an aminating reagent introduced by BM …
Number of citations: 43 pubs.acs.org

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